5-FLUORO-2-METHOXY-N-[2-(PHENYLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE
Overview
Description
5-Fluoro-2-methoxy-N-[2-(phenylsulfanyl)ethyl]benzene-1-sulfonamide is an organic compound that features a sulfonamide group, a fluorine atom, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-[2-(phenylsulfanyl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes:
Nucleophilic Substitution: Starting with 5-fluoro-2-methoxybenzenesulfonyl chloride, a nucleophilic substitution reaction is carried out with 2-(phenylsulfanyl)ethylamine under basic conditions to form the desired sulfonamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxy-N-[2-(phenylsulfanyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-methoxy-N-[2-(phenylsulfanyl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-[2-(phenylsulfanyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzenesulfonamide: Lacks the phenylsulfanyl group.
2-Methoxy-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide: Lacks the fluorine atom.
5-Fluoro-2-methoxy-N-ethylbenzenesulfonamide: Lacks the phenylsulfanyl group and has an ethyl group instead.
Uniqueness
5-Fluoro-2-methoxy-N-[2-(phenylsulfanyl)ethyl]benzene-1-sulfonamide is unique due to the presence of both the fluorine atom and the phenylsulfanyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-(2-phenylsulfanylethyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S2/c1-20-14-8-7-12(16)11-15(14)22(18,19)17-9-10-21-13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGSBAGDNZPFSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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